1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Description
1-(3-Methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a carbaldehyde functional group at position 3, methyl groups at positions 2, 4, and 5, and a 3-methoxypropyl substituent at position 1 of the pyrrole ring. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom, and their derivatives are studied for applications in materials science, pharmaceuticals, and organic synthesis. The presence of the carbaldehyde group enhances reactivity, enabling participation in condensation or nucleophilic addition reactions, while the 3-methoxypropyl chain may improve solubility in polar solvents .
Properties
IUPAC Name |
1-(3-methoxypropyl)-2,4,5-trimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-10(2)13(6-5-7-15-4)11(3)12(9)8-14/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOCPBRXSIZUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde largely depends on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations: Pyrrole vs. Indazole
The compound shares its five-membered heterocyclic framework with indazole derivatives, such as 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate (). Key differences include:
- Pyrrole : Contains one nitrogen atom, enabling π-electron delocalization and moderate aromaticity.
- Indazole : A fused benzene-pyrazole system with two nitrogen atoms, offering greater structural rigidity and diverse pharmacological interactions (e.g., 5-HT4 receptor binding in ) .
Substituent and Functional Group Analysis
- 3-Methoxypropyl Group : Common in both the target compound and the indazole derivative in . This substituent likely enhances solubility and bioavailability due to its ether linkage and alkyl chain .
- Carbaldehyde vs. Oxadiazole/Amino Groups: The carbaldehyde in the pyrrole derivative offers a reactive site for further functionalization (e.g., Schiff base formation), whereas the oxadiazole in ’s indazole acts as a bioisostere for improved receptor binding .
Biological Activity
1-(3-Methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- CAS Number : Not widely reported but can be derived from its structure.
Antibacterial Activity
Pyrrole derivatives have shown significant antibacterial properties. For instance, research indicates that similar pyrrole compounds exhibit activity against Gram-positive and Gram-negative bacteria.
- Case Study : A study conducted on a series of pyrrole derivatives demonstrated that modifications in the structure significantly influenced their antibacterial potency. The compound this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The potential anticancer effects of pyrrole derivatives are another area of interest. Research shows that some pyrroles can induce apoptosis in cancer cells.
- Case Study : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways.
The biological activities of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell membrane integrity or inhibits essential metabolic pathways.
- Antiviral Mechanism : Similar to other pyrroles, it may inhibit viral enzyme activity or interfere with viral entry into host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
